molecular formula C23H28O2 B14072145 4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene] CAS No. 7595-11-1

4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]

Cat. No.: B14072145
CAS No.: 7595-11-1
M. Wt: 336.5 g/mol
InChI Key: GXBISNWSSRMKIQ-UHFFFAOYSA-N
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Description

4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene]: is a complex organic compound known for its unique structural properties. It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. This compound is particularly notable for its six methyl groups and the spiro connection between two chromene units, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include chromene derivatives and methylating agents.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperature and pressure settings to facilitate the formation of the spiro compound.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include:

    Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical reactions.

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses and activities.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Another hexamethylated compound with a biphenyl structure.

    2,2’,3,3’,6,6’-Hexamethyl-1,1’-biphenyl-4,4’-diol: A related compound with hydroxyl groups.

Uniqueness

4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] is unique due to its spiro-connected chromene units and the specific arrangement of methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

7595-11-1

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]

InChI

InChI=1S/C23H28O2/c1-15-7-9-19-17(11-15)21(3,4)13-23(24-19)14-22(5,6)18-12-16(2)8-10-20(18)25-23/h7-12H,13-14H2,1-6H3

InChI Key

GXBISNWSSRMKIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CC2(C)C)CC(C4=C(O3)C=CC(=C4)C)(C)C

Origin of Product

United States

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